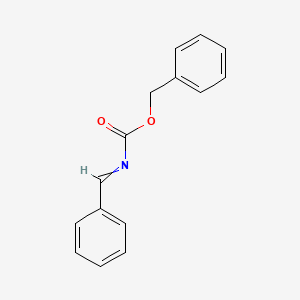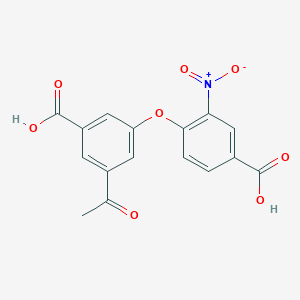
4-(3-Acetyl-5-carboxyphenoxy)-3-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Acetyl-5-carboxyphenoxy)-3-nitrobenzoic acid is a complex organic compound with a unique structure that includes acetyl, carboxy, phenoxy, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Acetyl-5-carboxyphenoxy)-3-nitrobenzoic acid typically involves multiple steps, starting from simpler aromatic compounds. The general synthetic route includes:
Nitration: Introduction of the nitro group into the aromatic ring.
Acetylation: Addition of the acetyl group.
Carboxylation: Introduction of the carboxy group.
Phenoxy Substitution: Attachment of the phenoxy group.
Each step requires specific reagents and conditions, such as concentrated nitric acid for nitration, acetic anhydride for acetylation, and carbon dioxide for carboxylation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods may be employed.
Chemical Reactions Analysis
Types of Reactions
4-(3-Acetyl-5-carboxyphenoxy)-3-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic or electrophilic reagents depending on the target functional group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation of the acetyl group could produce a carboxylic acid.
Scientific Research Applications
4-(3-Acetyl-5-carboxyphenoxy)-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Acetyl-5-carboxyphenoxy)-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. For example, the nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The acetyl and carboxy groups may also play roles in modulating the compound’s activity and interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Acetyl-5-carboxyphenoxy)-2-nitrobenzoic acid
- 4-(3-Acetyl-5-carboxyphenoxy)-3-nitrobenzamide
- 4-(3-Acetyl-5-carboxyphenoxy)-3-nitrobenzyl alcohol
Uniqueness
4-(3-Acetyl-5-carboxyphenoxy)-3-nitrobenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
Properties
CAS No. |
185042-32-4 |
|---|---|
Molecular Formula |
C16H11NO8 |
Molecular Weight |
345.26 g/mol |
IUPAC Name |
4-(3-acetyl-5-carboxyphenoxy)-3-nitrobenzoic acid |
InChI |
InChI=1S/C16H11NO8/c1-8(18)10-4-11(16(21)22)6-12(5-10)25-14-3-2-9(15(19)20)7-13(14)17(23)24/h2-7H,1H3,(H,19,20)(H,21,22) |
InChI Key |
JFZMYOOCHZCLGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)OC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






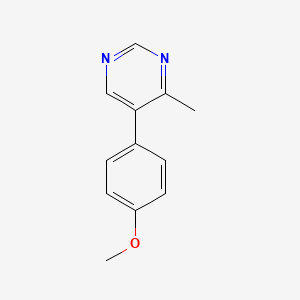
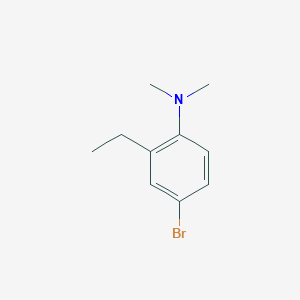
![1-(Pyrazin-2-yl)-N,N-bis[(pyrazin-2-yl)methyl]methanamine](/img/structure/B14243499.png)
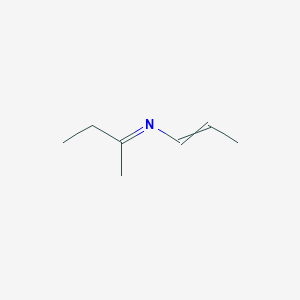
![4-[(9-ethyl-9H-carbazol-3-yl)amino]-4-oxobutanoic acid](/img/structure/B14243507.png)
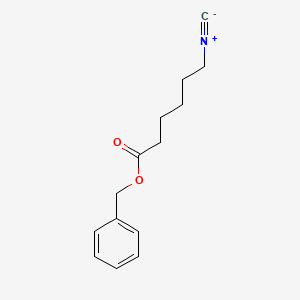
![4-[3-Oxo-3-(pyridin-2-yl)prop-1-en-1-yl]benzonitrile](/img/structure/B14243518.png)
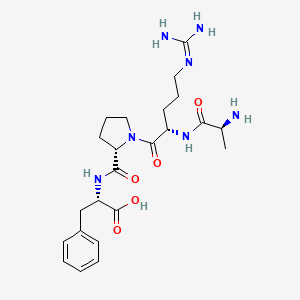
![N-[4-(2-Ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]propanamide](/img/structure/B14243560.png)
